
(R)-5,5'-Octamethylenedioxy-2,2'-bis(diphenylphosphino)biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5,5’-Octamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl is a chiral ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, which are crucial in various catalytic processes. The presence of the chiral center allows for the selective formation of enantiomers, making it valuable in the production of pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,5’-Octamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl typically involves the following steps:
Formation of the biphenyl core: The biphenyl core is synthesized through a Suzuki coupling reaction between a brominated biphenyl derivative and a boronic acid.
Introduction of the phosphine groups: The diphenylphosphino groups are introduced via a lithiation reaction followed by the addition of chlorodiphenylphosphine.
Formation of the chiral center: The chiral center is introduced through a resolution process using chiral acids or bases.
Industrial Production Methods
In industrial settings, the production of ®-5,5’-Octamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of
Propriétés
Formule moléculaire |
C44H42O2P2 |
|---|---|
Poids moléculaire |
664.7 g/mol |
Nom IUPAC |
(20-diphenylphosphanyl-7,16-dioxatricyclo[15.3.1.12,6]docosa-1(20),2,4,6(22),17(21),18-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C44H42O2P2/c1-2-4-18-32-46-36-28-30-44(48(39-23-13-7-14-24-39)40-25-15-8-16-26-40)42(34-36)41-33-35(45-31-17-3-1)27-29-43(41)47(37-19-9-5-10-20-37)38-21-11-6-12-22-38/h5-16,19-30,33-34H,1-4,17-18,31-32H2 |
Clé InChI |
MRKUSOYPWSXNLS-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCOC2=CC(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC(=C5)OCCC1)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


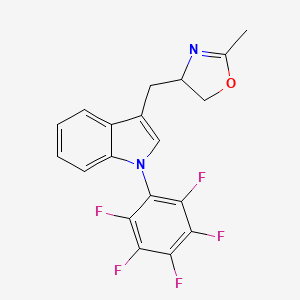


![[1-(3,4-Dihydroxyoxolan-2-yl)-2-hydroxyethyl] dodecanoate](/img/structure/B14771930.png)
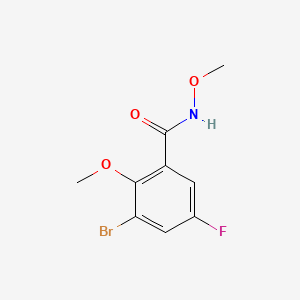
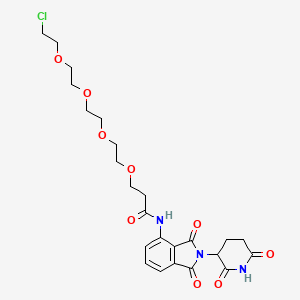
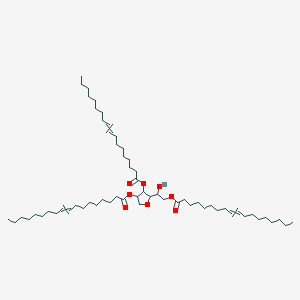



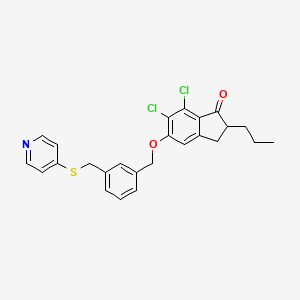
![(S)-2-methyl-N-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-ylpropane-2-sulfinamide](/img/structure/B14771990.png)


